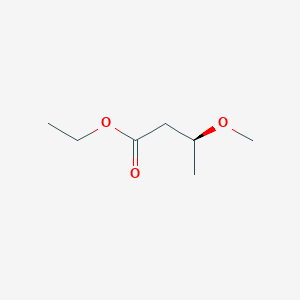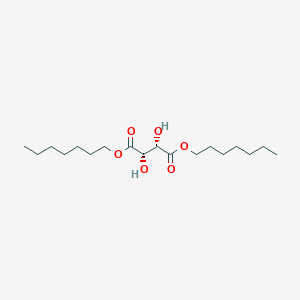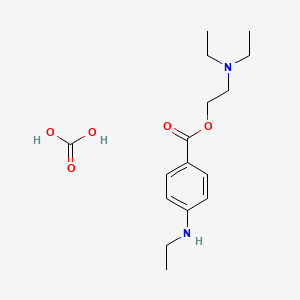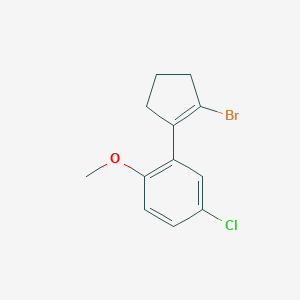![molecular formula C16H13ClF2O2 B14183965 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde CAS No. 921630-62-8](/img/structure/B14183965.png)
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde is an organic compound with the molecular formula C16H13ClF2O2. It is characterized by the presence of a benzaldehyde group attached to a propyl chain, which is further substituted with a 2-chloro-3,6-difluorophenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The resulting compound undergoes nitration followed by reduction to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed to achieve these goals.
化学反应分析
Types of Reactions
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzoic acid.
Reduction: 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions due to its ability to interact with various biological targets
作用机制
The mechanism of action of 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2-Chloro-3,6-difluorobenzaldehyde: Shares the difluorophenoxy group but lacks the propyl chain.
3-Chlorobenzaldehyde: Contains a similar benzaldehyde structure but with different substituents.
4-Bromo-3-(2,6-difluorophenoxy)propylbenzaldehyde: Similar structure with a bromo substituent instead of chloro
Uniqueness
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
921630-62-8 |
|---|---|
分子式 |
C16H13ClF2O2 |
分子量 |
310.72 g/mol |
IUPAC 名称 |
4-[3-(2-chloro-3,6-difluorophenoxy)propyl]benzaldehyde |
InChI |
InChI=1S/C16H13ClF2O2/c17-15-13(18)7-8-14(19)16(15)21-9-1-2-11-3-5-12(10-20)6-4-11/h3-8,10H,1-2,9H2 |
InChI 键 |
WQSSAHCNEKHCOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCOC2=C(C=CC(=C2Cl)F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)


![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)



![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)

![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)

